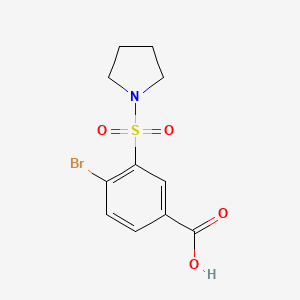
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that contains a pyrrolidine ring and a benzoic acid moiety. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of some enzymes by binding to their active site. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of cyclooxygenase-2 (COX-2) and inhibit its activity. COX-2 is an enzyme that plays a role in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to have anti-inflammatory and analgesic effects. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and reduce pain in animal models. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has also been shown to have an inhibitory effect on the growth of some cancer cell lines. In addition, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of some enzymes and inhibit their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in lab experiments is its potential to inhibit the activity of enzymes. This can be useful in studying the interaction between proteins and ligands. However, one limitation of using 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid is its low solubility in water. This can make it difficult to dissolve 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid. One direction is the development of more efficient synthesis methods for 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid. Another direction is the study of the interaction between 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid and other enzymes. Additionally, the study of the potential applications of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid in medicine and materials science is an area of interest. Finally, the development of more water-soluble derivatives of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid could be a future direction for the study of this compound.
Synthesemethoden
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid can be synthesized using different methods. One of the most common methods is the reaction of 4-bromo-3-nitrobenzoic acid with pyrrolidine and sodium sulfite. This reaction results in the formation of 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid as a white solid. Other methods include the reaction of 4-bromo-3-chlorobenzoic acid with pyrrolidine and sodium sulfite or the reaction of 4-bromo-3-iodobenzoic acid with pyrrolidine and sodium sulfite.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been studied for its anti-inflammatory and analgesic effects. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been used as a tool to study the interaction between proteins and ligands. 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been shown to bind to the active site of some enzymes and inhibit their activity. In materials science, 4-bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid has been used as a building block for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
4-bromo-3-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBMFILNDZEEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(1-pyrrolidinylsulfonyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)
methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)